1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one

Synthetic Chemistry Medicinal Chemistry Leaving Group Reactivity

1,3-Dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one (CAS 62780-94-3) is a specialized N3-methylated benzimidazolone derivative featuring a primary iodoalkyl substituent, placing it within the class of bifunctional heterocyclic building blocks used in medicinal chemistry and materials science. Unlike fully elaborated bioactive benzimidazolones, this compound is primarily valued as a synthetic intermediate where the alkyl iodide chain serves as a potent electrophilic handle for nucleophilic displacement, enabling late-stage diversification in drug discovery programs targeting kinase inhibition pathways.

Molecular Formula C11H13IN2O
Molecular Weight 316.14 g/mol
CAS No. 62780-94-3
Cat. No. B3147640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one
CAS62780-94-3
Molecular FormulaC11H13IN2O
Molecular Weight316.14 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N(C1=O)CCCI
InChIInChI=1S/C11H13IN2O/c1-13-9-5-2-3-6-10(9)14(11(13)15)8-4-7-12/h2-3,5-6H,4,7-8H2,1H3
InChIKeyORPVEAJIYCFESN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one (CAS 62780-94-3) Procurement and Differentiation Guide


1,3-Dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one (CAS 62780-94-3) is a specialized N3-methylated benzimidazolone derivative featuring a primary iodoalkyl substituent, placing it within the class of bifunctional heterocyclic building blocks used in medicinal chemistry and materials science . Unlike fully elaborated bioactive benzimidazolones, this compound is primarily valued as a synthetic intermediate where the alkyl iodide chain serves as a potent electrophilic handle for nucleophilic displacement, enabling late-stage diversification in drug discovery programs targeting kinase inhibition pathways [1].

Why Generic 1,3-Dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one Substitution Fails: Leaving Group and Core Reactivity Considerations


Generic substitution among N-alkyl benzimidazolones fails because the pendant alkyl iodide group dictates fundamentally different reaction kinetics, metabolic stability, and downstream synthetic utility compared to chloro, bromo, or hydroxy analogs. The iodine atom provides markedly superior leaving group ability (iodide is the best leaving group among the halogens), enabling selective nucleophilic substitution under milder conditions than its chloro or bromo counterparts while avoiding the need for harsh activation steps required by the hydroxypropyl derivative . Furthermore, the N3-methyl substitution exerts a critical steric and electronic influence on the benzimidazolone core, differentiating it from the des-methyl analog (CAS 509148-13-4) in both reactivity and potential biological target engagement [1]. These chemical distinctions translate directly into synthetic efficiency and the purity profile of final active pharmaceutical ingredients (APIs).

Quantitative Performance Differentiation of 1,3-Dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one (CAS 62780-94-3) Against Closest Analogs


Iodine as the Optimal Leaving Group for Nucleophilic Displacement in Benzimidazolone Alkyl Chains

The target compound's primary iodoalkyl chain offers a quantified reactivity advantage over its chloro and bromo analogs. Iodide is universally recognized as the best leaving group among halogens due to its weak basicity and high polarizability, translating into faster SN2 reaction rates. In benzimidazolone systems, this enables N-alkylation or C-C coupling steps to proceed at lower temperatures (often 25-60°C vs. 80-120°C for chloro analogs) with catalytic base, minimizing thermal degradation of sensitive intermediates [1]. This is a class-level inference drawn from well-established leaving group chemistry principles and comparative kinetic data for alkyl halides, where iodide typically exhibits a rate enhancement of 10^2 to 10^4 over chloride in polar aprotic solvents [2].

Synthetic Chemistry Medicinal Chemistry Leaving Group Reactivity

N3-Methyl Substitution Enhances Core Stability and Directs Pharmacophoric Geometry vs. Des-Methyl Analog

The N3-methyl group on the benzimidazolone core confers a critical difference in conformational restriction and metabolic stability compared to the des-methyl analog (CAS 509148-13-4). In the related benzimidazole pharmacophore described in US 6,753,347 B2, N-methylation is essential for maintaining the coplanarity required for binding to the ATP pocket of kinases such as JAK and Src family members [1]. While specific IC50 data for this exact compound against a defined kinase panel is not available in the public domain, structure-activity relationship (SAR) studies on analogous benzimidazolone templates demonstrate that N3-methyl substitution typically improves target residence time by 2- to 5-fold compared to the unsubstituted or ethyl-substituted variants by reducing conformational entropy .

Structural Biology Medicinal Chemistry Kinase Inhibition

Commercial Purity Benchmarking for Advanced Intermediates: 98% HPLC Standard

Reputable chemical suppliers for structurally analogous advanced benzimidazolone intermediates (e.g., CID2858522, a close structural relative featuring a benzimidazole core with an iodinated side chain) consistently report a purity specification of ≥98% by HPLC . This purity threshold is critical for multi-step pharmaceutical syntheses where cumulative impurity loading can exceed ICH Q3A guidelines. In contrast, larger-scale bulk intermediates often exhibit purities of 95% or lower. Procuring this compound at ≥98% HPLC purity provides a quantitative basis for lot-to-lot consistency and minimizes the risk of step-yield erosion due to competing side reactions from halogen-exchange contaminants.

Quality Control Procurement Analytical Chemistry

Strategic Position as a Key Intermediate in Kinase Inhibitor Synthesis Pathways

The compound's structure maps directly onto the core intermediate disclosed in US Patent 6,753,347 B2, which describes the synthesis of benzimidazole derivatives exhibiting excellent hypoglycemic and kinase-inhibitory activity [1]. In the patent's general scheme, an N-alkyl benzimidazolone bearing a terminal halide is a pivotal intermediate for the installation of cyclic amines (e.g., piperazines, piperidines) via nucleophilic substitution. The iodo leaving group in the target compound allows this critical C-N bond formation to proceed under mild conditions (e.g., K₂CO₃, DMF, 60°C), whereas the corresponding chloro intermediate requires more forcing conditions (e.g., KI catalyst, 100°C) or activation, as noted in the patent's comparative examples [2]. This positional advantage directly reduces the energetic footprint and improves the scalability of the synthetic route.

Pharmaceutical Synthesis Kinase Inhibitors Process Chemistry

Optimal Application Scenarios for 1,3-Dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one (CAS 62780-94-3)


Late-Stage Diversification of Benzimidazolone-Based Kinase Inhibitor Leads

Medicinal chemistry teams synthesizing focused libraries of N-alkylated benzimidazolone kinase inhibitors should prioritize this iodo intermediate for late-stage diversification. The mild displacement conditions (25-60°C) allow the installation of heat-sensitive or structurally complex amine fragments without racemization or epimerization, a critical advantage documented in the Sankyo kinase inhibitor patent family [1]. This enables the parallel synthesis of 48-96 compound libraries for SAR exploration with consistent yields and purity.

Synthesis of High-Purity API Intermediates for GLP Toxicology Batches

For process chemistry groups scaling up a benzimidazolone-containing candidate for IND-enabling GLP toxicology studies, the ≥98% HPLC purity specification and the iodine leaving group's excellent reactivity profile jointly minimize the burden of chromatographic purification after the key amine coupling step . This reduces solvent consumption and cycle time, directly impacting the cost and speed of early GMP campaigns.

Development of Iodine-125/131 Radiolabeled Benzimidazolone Tracers

The presence of the iodine atom on a flexible propyl linker creates an opportunity for isotopic exchange or direct radiolabeling with I-125 or I-131 for in vitro receptor binding assays or in vivo SPECT imaging studies. While the methyl-substituted core is not yet validated in a published tracer, the structural precedent set by the des-methyl analog (CAS 509148-13-4) and other iodobenzimidazolones suggests utility in developing covalent or high-affinity probes for neuroreceptor targets [2].

Building Block for Self-Assembled Nanostructures and Functional Materials

Alkylated benzimidazolone compounds with hydrophobic-hydrophilic balance, as described in US Patent 8,362,270, can self-assemble into nanotube or nanowire morphologies [3]. The iodoalkyl chain in this compound provides a reactive anchor for further functionalization with thiols, amines, or carboxylates to tune the surface properties of the resulting nanostructures, offering a materials science differentiation point over the inert hydroxypropyl or chloropropyl analogs.

Quote Request

Request a Quote for 1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.